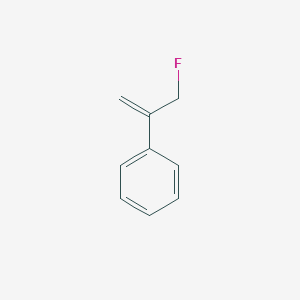
2-Phenyl-3-fluoro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3-fluoro-1-propene is an organic compound characterized by a phenyl group attached to a propene chain with a fluorine atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-fluoro-1-propene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with a fluorinating agent under specific conditions. Another method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with 3-fluoropropene in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-3-fluoro-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2-phenyl-3-fluoropropane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products:
Oxidation: Epoxides and ketones.
Reduction: 2-Phenyl-3-fluoropropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenyl-3-fluoro-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-3-fluoro-1-propene involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include electrophilic addition and substitution reactions, where the compound acts as a reactive intermediate.
Comparaison Avec Des Composés Similaires
2-Phenylpropene: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoropropene: Lacks the phenyl group, leading to different applications and chemical behavior.
2-Phenyl-1-propene: The fluorine atom is absent, affecting its chemical reactions and applications.
Uniqueness: 2-Phenyl-3-fluoro-1-propene is unique due to the presence of both the phenyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-fluoroprop-1-en-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETZFBAYQXPCSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














